molecular formula C13H8ClFO2 B6378316 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% CAS No. 1261953-59-6

5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%

Cat. No. B6378316
CAS RN: 1261953-59-6
M. Wt: 250.65 g/mol
InChI Key: YXITVPOQYAHWDQ-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% (5-CF-2FP) is an organofluorine compound and a derivative of phenol. It is a white crystalline solid with a melting point of 82-85°C, and is soluble in organic solvents and slightly soluble in water. 5-CF-2FP has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. It is used as a starting material in the synthesis of pharmaceuticals and other compounds, and as an intermediate in the production of polymers and other materials.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research, including:
• Organic synthesis: 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% is used as a starting material in the synthesis of pharmaceuticals and other compounds.
• Pharmaceuticals: 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% is used as an intermediate in the production of drugs and other pharmaceuticals.
• Materials science: 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% is used as an intermediate in the production of polymers and other materials.
• Chemical analysis: 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% is used as a reagent in the analysis of organic compounds.
• Biochemistry: 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% is used as a reagent in the study of biochemical processes.
• Physiology: 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% is used as a reagent in the study of physiological processes.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. The compound also has a stabilizing effect on proteins and other macromolecules, which can be beneficial in drug design.
Biochemical and Physiological Effects
The effects of 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% on biochemical and physiological processes are not fully understood. However, it is believed that the compound has a stabilizing effect on proteins and other macromolecules, which can be beneficial in drug design. In addition, the compound has been shown to inhibit certain enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% in laboratory experiments is its high purity (95%). This allows for more accurate and reproducible results. However, the compound is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, the compound is toxic and should be handled with care.

Future Directions

Future research on 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% should focus on further elucidating its mechanism of action, as well as its effects on biochemical and physiological processes. In addition, further research should be conducted to explore the potential applications of the compound in drug design, materials science, and other fields. Other areas of research include the development of new synthesis methods and the optimization of existing methods. Finally, further research should be conducted to explore the potential toxicity of the compound and its effects on the environment.

Synthesis Methods

5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% is synthesized by the reaction of 3-chloro-5-fluorophenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out in an aqueous medium at a temperature of 70-80°C and a pressure of 1-2 bar. The reaction is completed in 2-3 hours, and the product is then isolated by filtration and dried.

properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXITVPOQYAHWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685210
Record name 3'-Chloro-5'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261953-59-6
Record name 3'-Chloro-5'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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